
1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine
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Overview
Description
1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine is an organic compound that features a piperidine ring substituted with a fluorine atom and a bromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine typically involves the following steps:
Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to Piperidine: The bromofuran is then reacted with 4-fluoropiperidine. This step often involves a nucleophilic substitution reaction where the bromine atom is replaced by the piperidine nitrogen.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts and Solvents: Use of catalysts like palladium or copper to facilitate the coupling reactions.
Reaction Conditions: Optimized temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Furanones.
Reduction: Hydrogen-substituted furans.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine: Similar structure but with an additional fluorine atom.
1-((4-Chlorofuran-2-yl)methyl)-4-fluoropiperidine: Chlorine substituted instead of bromine.
Uniqueness:
Reactivity: The presence of both bromine and fluorine atoms provides unique reactivity patterns.
Applications: Specific applications in medicinal chemistry due to its distinct pharmacophore.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[(4-bromofuran-2-yl)methyl]-4-fluoropiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c11-8-5-10(14-7-8)6-13-3-1-9(12)2-4-13/h5,7,9H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYVALNKFICOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC(=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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